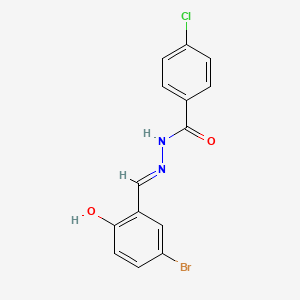

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide

Description

Properties

CAS No. |

41377-47-3 |

|---|---|

Molecular Formula |

C14H10BrClN2O2 |

Molecular Weight |

353.60 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-chlorobenzamide |

InChI |

InChI=1S/C14H10BrClN2O2/c15-11-3-6-13(19)10(7-11)8-17-18-14(20)9-1-4-12(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+ |

InChI Key |

OBKXDVRCRSLWCP-CAOOACKPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In anhydrous tetrahydrofuran (THF), 4-chlorobenzoic acid (1 equiv) reacts with CDI (1.3 equiv) at room temperature for 3 hours to generate the activated imidazolide. Subsequent dropwise addition to hydrazine hydrate (3 equiv) in THF facilitates acyl hydrazide formation overnight. Recrystallization from ethanol-water mixtures yields pure 4-chlorobenzohydrazide with typical yields of 70–85%.

Key Parameters :

- Solvent: THF (0.5 M concentration)

- Temperature: Room temperature (25°C)

- Workup: Decantation of THF layer followed by recrystallization

Spectroscopic Validation

1H NMR analysis (DMSO-d6) of 4-chlorobenzohydrazide reveals characteristic signals:

- Aromatic protons at δ 7.85–7.73 ppm (2H, ortho to Cl) and δ 7.02–6.92 ppm (2H, meta to Cl)

- Hydrazide NH2 protons as a singlet at δ 4.41 ppm

Preparation of 5-Bromo-2-hydroxybenzaldehyde

While commercial availability simplifies procurement, laboratory-scale synthesis of 5-bromo-2-hydroxybenzaldehyde may involve bromination of 2-hydroxybenzaldehyde (salicylaldehyde). A patent-pending method for analogous bromopyrimidines suggests using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under controlled conditions.

Bromination Protocol

Heating salicylaldehyde with 20–50% HBr (1–3 equiv) and H2O2 (1–5 equiv) at 30–100°C for 6–14 hours introduces bromine at the para position relative to the hydroxyl group. Catalase treatment eliminates excess H2O2 before isolation.

Yield Considerations :

- Temperature-dependent regioselectivity: Higher temperatures (>80°C) favor 5-bromo substitution

- Bromine utilization efficiency: 95–98% achieved through stoichiometric optimization

Schiff Base Condensation

The final step involves refluxing equimolar quantities of 4-chlorobenzohydrazide and 5-bromo-2-hydroxybenzaldehyde in ethanol with catalytic acetic acid. Intramolecular hydrogen bonding between the phenolic –OH and hydrazide carbonyl directs trans configuration at the C=N bond.

Reaction Dynamics

- Solvent : Ethanol (reflux, 78°C)

- Time : 4–6 hours (monitored by TLC)

- Yield : 75–90% after recrystallization from ethanol

Crystallographic Insights

Single-crystal X-ray diffraction confirms planar geometry with a dihedral angle of 0.8° between the benzene rings. Intermolecular N–H⋯O hydrogen bonds propagate along the c-axis, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

The CDI-mediated hydrazide synthesis demonstrates excellent scalability, with batch sizes exceeding 1 mol reported in the literature. For large-scale aldehyde bromination, continuous flow systems may mitigate exothermic risks associated with H2O2 decomposition.

Chemical Reactions Analysis

N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Scientific Research Applications

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide is a Schiff base derived from the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzohydrazide . Schiff bases are known to possess a variety of biological properties, and a significant number of them are derived from the reaction of aldehydes with benzohydrazides .

Crystal Structure and Molecular Properties

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide has a trans configuration with respect to the C=N bond, and the dihedral angle between the two benzene rings is 0.8 (2)° . An intramolecular O—H⋯N hydrogen bond is present in the molecule, generating an S(6) loop . In the crystal structure, intermolecular N—H···O hydrogen bonds link adjacent molecules into extended chains along the c-axis .

Biological Activities

Schiff bases, including benzohydrazide derivatives, exhibit various biological activities:

- Antimicrobial Activity: Benzohydrazide derivatives have been screened for in vitro antimicrobial activities against S. aureus, E. coli, and A. Niger using the minimum inhibitory concentration method .

- Antitumor Activities: Schiff bases possess antitumor activities . A novel hydrazine derivative as a PLK1 inhibitor, which can be used for preventing or treating cancer, has been developed . N-terminal ATP binding site inhibitors have shown effectiveness in malignant tumors such as pancreatic, prostate, breast, and acute myeloid cancers .

- Other Activities: They also show various biological activities like antidepressant, analgesic, anti-inflammatory, and anti-HIV .

Synthesis

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide is synthesized by dissolving 5-bromo-2-hydroxybenzaldehyde (1.0 mmol, 201 mg) and 4-chlorobenzohydrazide (1.0 mmol, 170 mg) in methanol (30 ml). The mixture is stirred for 30 min at room temperature, and the resulting solution is left in air for a few days to yield colorless blocks .

Related compounds

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In corrosion inhibition, it forms a protective film on the metal surface, preventing oxidation .

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : Bromo and chloro groups enhance electrophilicity and intermolecular interactions, improving crystallinity and bioactivity .

- Methoxy vs. Hydroxy : Methoxy groups reduce hydrogen-bonding capacity but increase solubility, as seen in N'-(2-hydroxy-4-methoxybenzylidene)-4-chlorobenzohydrazide .

- Isostructurality : Compounds with similar substituents (e.g., 3-Br-5-Cl vs. 3,5-Cl) exhibit isostructural crystal packing but differ in halogen-dependent van der Waals interactions .

Crystallographic and Supramolecular Features

Crystal structures of these hydrazones are stabilized by hydrogen bonds and π–π stacking. Comparative

Key Observations :

Key Observations :

- Antimicrobial Efficacy : Nitro and chloro substituents enhance activity against Gram-positive bacteria (e.g., S. aureus) due to increased electrophilicity .

- Enzyme Inhibition : The bromo-hydroxy combination in the target compound shows promise in anti-diabetic studies, likely due to improved binding to α-glucosidase .

- Catalytic Applications : Methoxy-substituted analogs serve as ligands in oxidovanadium(V) complexes for sustainable catalysis .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzohydrazide. The reaction can be represented as follows:

The compound has a molecular formula of and a molecular weight of approximately 351.63 g/mol. Its structure includes a hydrazone linkage (C=N), which contributes to its reactivity and biological activity.

Biological Activity

Antimicrobial Properties

N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving the inhibition of polo-like kinase 1 (PLK1), which is crucial for cell division and proliferation in cancer cells . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action

The mechanism by which N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of microbial and cancer cells.

- Induction of Apoptosis: It is believed to activate intrinsic apoptotic pathways, contributing to cell death in malignant cells.

- Interference with Cellular Processes: By disrupting cellular processes in bacteria and fungi, it hampers their growth and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent for bacterial infections.

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), treatment with N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide resulted in a significant reduction in cell viability, with IC50 values determined to be around 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, supporting its role as an anticancer agent.

Data Summary Table

| Biological Activity | Activity Type | Test Organisms/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Bacterial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | ||

| Anticancer | Cancer Cell Line | MCF-7 | 25 µM |

Q & A

Basic Research Question

- Disk diffusion assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains at concentrations of 50–200 µg/mL .

- MIC determination : Use broth microdilution methods. Note that bioactivity may correlate with electron-withdrawing substituents (Br, Cl) enhancing membrane disruption .

How do solvation effects influence the spectroscopic properties and reactivity of this compound?

Advanced Research Question

Solvent polarity alters tautomeric equilibria (keto-enol forms), observable via:

- UV-Vis spectroscopy : Shifts in λmax in DMSO vs. methanol indicate solvent-dependent electronic transitions .

- NMR titration : Track proton exchange in D2O to quantify hydrazone tautomer stability. Solvation free energy calculations (DFT) further explain reactivity trends .

What strategies are effective in resolving contradictions in reported biological activity data?

Advanced Research Question

- Standardize assays : Control variables like inoculum size, solvent (DMSO concentration ≤1%), and incubation time .

- Comparative studies : Test analogs (e.g., nitro- vs. chloro-substituted hydrazides) to isolate substituent effects .

- Mechanistic studies : Use fluorescence quenching to assess DNA binding affinity, which may clarify antimicrobial vs. cytotoxic discrepancies .

How can computational modeling predict this compound’s coordination chemistry with transition metals?

Advanced Research Question

- DFT calculations : Optimize geometry for metal complexes (e.g., Cu(II), Zn(II)) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Frontier molecular orbital analysis : Identify binding sites (N, O donors) and predict stability constants. Validate with experimental IR shifts (C=N stretching at ~1600 cm<sup>−1</sup>) .

What methodologies assess its stability under varying pH and thermal conditions?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~200°C) indicate thermal stability .

- pH-dependent UV kinetics : Monitor hydrolysis rates in buffered solutions (pH 2–12). Stability in acidic conditions suggests potential for gastric absorption .

How can structural analogs be designed to enhance selectivity for specific enzyme targets?

Advanced Research Question

- Pharmacophore modeling : Use Schrödinger’s Phase to align key motifs (hydrazide, halogen substituents) with enzyme active sites (e.g., dihydrofolate reductase).

- SAR studies : Introduce electron-donating groups (e.g., -OCH3) to modulate lipophilicity and target engagement .

What advanced techniques characterize its supramolecular interactions in crystal packing?

Advanced Research Question

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br⋯H, Cl⋯π) using CrystalExplorer.

- Energy frameworks : Compare dispersion vs. electrostatic contributions to lattice stability. Dominant Br⋯O interactions (~3.0 Å) often dictate packing motifs .

How can in silico ADMET profiling guide its development as a drug candidate?

Advanced Research Question

- SwissADME : Predict logP (~3.2) and bioavailability scores (>0.55), indicating moderate permeability.

- Protox II : Assess toxicity risks (e.g., hepatotoxicity flagged via cytochrome P450 inhibition). Modify substituents to reduce metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.